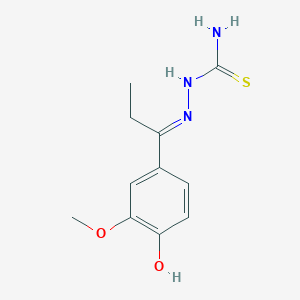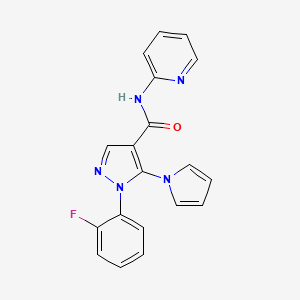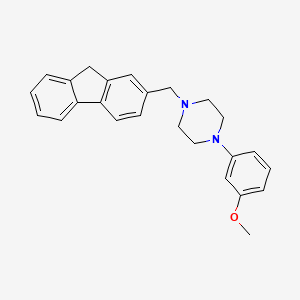
1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone (HMPT) is a thiosemicarbazone derivative that has been extensively studied for its potential applications in cancer treatment. It is a synthetic compound that has shown promising results in inhibiting the growth of cancer cells both in vitro and in vivo. HMPT is a well-known chelator of metal ions, which makes it an attractive candidate for cancer therapy due to its ability to interfere with the essential metal ions required for cancer cell growth and proliferation.
Wirkmechanismus
1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone exerts its anti-cancer effects by chelating metal ions such as copper and iron, which are essential for cancer cell growth and proliferation. By interfering with these metal ions, 1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone disrupts the redox balance of cancer cells, leading to oxidative stress and ultimately inducing apoptosis. 1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division.
Biochemical and Physiological Effects:
1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the expression of various genes involved in cancer cell growth and proliferation, including c-Myc, cyclin D1, and Bcl-2. 1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone has also been shown to induce the expression of p53, a tumor suppressor gene that is often mutated in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it an attractive candidate for cancer therapy as it minimizes the side effects associated with traditional chemotherapy. However, one of the limitations of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone in vivo. Additionally, further research is needed to elucidate the exact mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone and to identify potential biomarkers that can be used to predict the response to 1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone treatment in cancer patients.
Synthesemethoden
The synthesis of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone involves the reaction of 4-hydroxy-3-methoxyacetophenone with thiosemicarbazide in the presence of a catalyst. The reaction is carried out under mild conditions and yields a white crystalline product that is easily purified. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone has been extensively studied for its potential applications in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-(4-hydroxy-3-methoxyphenyl)-1-propanone thiosemicarbazone has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress.
Eigenschaften
IUPAC Name |
[(E)-1-(4-hydroxy-3-methoxyphenyl)propylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-3-8(13-14-11(12)17)7-4-5-9(15)10(6-7)16-2/h4-6,15H,3H2,1-2H3,(H3,12,14,17)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVONMSPVRFAIS-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=S)N)C1=CC(=C(C=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=S)N)/C1=CC(=C(C=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-bromophenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6074980.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6074998.png)
![N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075002.png)
![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)(methyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6075013.png)

![ethyl (2-{[imino(2-naphthylamino)methyl]amino}-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate](/img/structure/B6075023.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6075030.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6075034.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6075051.png)
![2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6075060.png)
![3-[2-(5-{3-oxo-3-[3-(1-piperidinylmethyl)-1-piperidinyl]propyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B6075062.png)
![4-[({4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6075069.png)
![[2-({4-[(2-methylbenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6075077.png)